ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrole ring, and a benzoylamino group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrrole ring and the benzoylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate include:
- Ethyl 4-(2,4-dichlorobenzylideneamino)benzoate
- 3-Benzoylamino-1-(2-(4-chloro-phenyl)-1-methyl-2-oxo-ethyl)pyridinium bromide hydrate
Uniqueness
What sets ethyl 2-(benzoylamino)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate apart from similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-[(phenylcarbonyl)amino]-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazolidine core with multiple substituents that contribute to its biological activity. The presence of the 4-chlorophenyl group and the 2,5-dimethylpyrrole moiety are notable for their potential in modulating various biological pathways.
Antitumor Activity
Research has indicated that thiazolidine derivatives exhibit significant antitumor activity. A study by Da Silva et al. demonstrated that certain thiazolidinones reduced cell viability in glioblastoma multiforme cells, suggesting that similar compounds, including the one , may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes like α-amylase and urease . In a screening process, several derivatives showed potent inhibition compared to standard drugs. This suggests that this compound may also exhibit similar inhibitory effects .
The proposed mechanism of action involves the modulation of signaling pathways associated with cancer progression and metabolic processes. The compound's structure allows it to interact with specific receptors or enzymes, potentially altering their activity and leading to therapeutic effects.
Study 1: Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of thiazolidine derivatives on various cancer cell lines revealed that certain modifications led to enhanced potency against glioblastoma cells. The findings suggest that structural variations can significantly influence biological activity .
Study 2: Enzyme Inhibition Profile
Another investigation assessed the enzyme inhibition capabilities of compounds structurally similar to the target molecule. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against α-amylase and urease, highlighting their potential as therapeutic agents for metabolic disorders .
Data Tables
Compound | Target Enzyme | IC50 (µM) | Biological Effect |
---|---|---|---|
Thiazolidinone A | α-Amylase | 0.25 | Strong inhibition |
Thiazolidinone B | Urease | 0.15 | Strong inhibition |
Ethyl Compound | Not yet tested | N/A | Potential candidate |
Properties
Molecular Formula |
C27H23ClN2O4S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H23ClN2O4S/c1-4-34-27(33)23-24(31)22(35-26(23)29-25(32)18-8-6-5-7-9-18)15-19-14-16(2)30(17(19)3)21-12-10-20(28)11-13-21/h5-15,31H,4H2,1-3H3/b22-15-,29-26? |
InChI Key |
WMFYAPWZRBPBPN-CSEHATQYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)Cl)C)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Cl)C)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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